Isopalominol

Description

Historical Context of Dolabellane Diterpenoid Discoveries

The history of dolabellane diterpenoids began in the 1970s with their initial discovery in the sea hare Dolabella californica, a type of marine mollusk. frontiersin.orgnih.gov This initial finding opened the door to a new class of natural products characterized by a unique bicyclic carbon skeleton. Following this discovery, scientific exploration revealed that dolabellanes were not exclusive to sea hares. In subsequent years, researchers isolated these compounds from a diverse array of organisms. frontiersin.orgfrontiersin.org

Rich sources of dolabellane natural products were found in marine life, including various species of brown algae (genus Dictyota), soft corals (genera Eunicea and Clavularia), and sponges. frontiersin.orgnih.govfrontiersin.orgresearchgate.net The isolation of Isopalominol from the gorgonian Eunicea laciniata is a prime example of such discoveries within marine invertebrates. nih.gov Interestingly, dolabellanes have also been identified in terrestrial organisms, such as liverworts and, in rare cases, higher plants, indicating their widespread, albeit specialized, distribution in nature. frontiersin.orgfrontiersin.org This broad occurrence across different phyla has spurred questions about the conserved biological functions of these compounds. frontiersin.org

Classification within Natural Products Chemistry

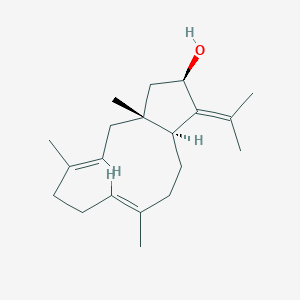

In the field of natural products chemistry, this compound is categorized within the large and diverse class of terpenoids, specifically as a diterpenoid. This classification is based on its molecular structure, which is derived from four isoprene (B109036) units and contains a 20-carbon skeleton originating from the precursor geranylgeranyl diphosphate (B83284). frontiersin.org

The defining characteristic of this compound and its congeners is the dolabellane skeleton, a fused bicyclic system composed of an 11-membered ring and a 5-membered ring. frontiersin.org This [9.3.0] cyclotetradecane (B1198814) framework distinguishes dolabellanes from other marine diterpenoids like cembranes and briaranes. acs.org The chemical classification of this compound follows a clear hierarchy.

Hierarchical Classification of this compound

| Super Class | Class | Sub Class | Direct Parent |

|---|---|---|---|

| Lipids and lipid-like molecules | Prenol lipids | Diterpenoids | Dolabellane and neodolabellane diterpenoids |

naturalproducts.netnaturalproducts.net

The specific chemical properties of this compound have been determined through analytical methods.

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H32O thegoodscentscompany.comchemicalbook.com |

| Molecular Weight | 288.47 g/mol thegoodscentscompany.comchemicalbook.comparchem.com |

| IUPAC Name | cyclopentacycloundecen-2-ol, 1,2,3,3a,4,7,8,11,12,12a-decahydro-3a,6,10-trimethyl-1-(1-methylethylidene)-, (2R,3aR,5E,9E,12aS*)-(-)- thegoodscentscompany.comontosight.ai |

| CAS Number | 153081-59-5 thegoodscentscompany.comchemicalbook.com |

Significance in Contemporary Chemical Biology Research

The dolabellane class of diterpenoids, including this compound, holds considerable significance in contemporary chemical biology and organic chemistry. This importance stems primarily from the broad spectrum of biological activities these compounds exhibit and their complex, unique molecular architectures. frontiersin.orgmsu.edu

Dolabellanes have demonstrated a wide array of potent biological effects, including cytotoxic, antimicrobial, antiviral, anti-inflammatory, and antiprotozoan activities. frontiersin.orgfrontiersin.orgmsu.eduunibas.itfiu.edu For instance, certain dolabellanes have shown activity against multi-drug resistant Staphylococcus aureus (MRSA), while others have exhibited potential as anti-HIV-1 agents. frontiersin.orgresearchgate.net Although detailed biological studies on this compound itself are limited, compounds with similar structures have been investigated for their therapeutic potential, suggesting that this compound could possess interesting bioactivities. ontosight.ai

From a chemical synthesis perspective, the strained and complex [9.3.0] bicyclic system of dolabellanes presents a formidable challenge. msu.edu This structural complexity makes them attractive targets for total synthesis, driving the development of new synthetic methodologies and strategies in organic chemistry. msu.eduresearchgate.net Furthermore, the study of these compounds contributes to the understanding of chemical ecology, particularly the defensive mechanisms of the marine organisms that produce them. researchgate.net Ongoing research continues to uncover new dolabellane analogues and explore their potential as lead compounds for the development of new medicines. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(2R,3aR,5E,9E,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol |

InChI |

InChI=1S/C20H32O/c1-14(2)19-17-10-9-15(3)7-6-8-16(4)11-12-20(17,5)13-18(19)21/h7,11,17-18,21H,6,8-10,12-13H2,1-5H3/b15-7+,16-11+/t17-,18-,20-/m1/s1 |

InChI Key |

SUZJDBFYIMMCPP-UURRLYPDSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C[C@@]2(C[C@H](C(=C(C)C)[C@H]2CC1)O)C)/C |

Canonical SMILES |

CC1=CCCC(=CCC2(CC(C(=C(C)C)C2CC1)O)C)C |

Synonyms |

isopalominol |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Biological Sources of Isopalominol (e.g., Marine Gorgonians)

This compound was first isolated from the Caribbean gorgonian, Eunicea laciniata. nih.gov Gorgonians, also known as sea fans and sea whips, are soft corals that have been recognized as a prolific source of novel secondary metabolites, many of which exhibit interesting biological activities. amrita.eduresearchgate.net The identification of Eunicea laciniata as the source of this compound was the result of systematic screening of marine organisms for new chemical entities. nih.gov This particular species of gorgonian is found in the warm waters of the Caribbean Sea. nih.gov

The initial step in the discovery process involves the collection of the marine organism, followed by extraction with organic solvents to obtain a crude extract containing a complex mixture of compounds. researchgate.net Spectroscopic analysis of this extract hinted at the presence of novel compounds, which led to further investigation and ultimately the characterization of this compound. nih.gov

Advanced Chromatographic Separation Techniques for Natural Product Isolation

The isolation of a pure compound like this compound from a crude biological extract is a challenging task that relies on advanced chromatographic techniques. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. ijsr.net For the isolation of diterpenoids from marine sources, a combination of different chromatographic methods is typically employed. mdpi.comnih.gov

While the specific, detailed experimental protocol for the isolation of this compound is not extensively detailed in the available literature, the general approach for separating dolabellane diterpenoids from gorgonian extracts involves a multi-step process. mdpi.comnih.gov This process commonly begins with column chromatography using silica (B1680970) gel as the stationary phase. amrita.edumdpi.com

In this technique, the crude extract is loaded onto a column packed with silica gel, and a series of solvents (the mobile phase) with increasing polarity are passed through the column. amrita.eduijsr.net Compounds within the extract interact differently with the silica gel and the solvent, causing them to move down the column at different rates and thus separate into fractions.

Following initial separation by column chromatography, fractions containing the compound of interest are often subjected to further purification using High-Performance Liquid Chromatography (HPLC) . researchgate.netnih.gov HPLC utilizes high pressure to pass the solvent through a column with smaller particle size, resulting in a much higher resolution and more efficient separation of compounds. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is frequently used for the final purification of diterpenoids. mdpi.com

Strategies for Isolation from Complex Biological Matrices

Isolating a specific natural product like this compound from a complex biological matrix, such as a gorgonian extract, requires a strategic and systematic approach. The primary goal is to remove unwanted substances and progressively enrich the target compound.

A typical isolation strategy can be summarized in the following stages:

Extraction: The initial step involves the extraction of the gorgonian tissue with a suitable organic solvent, such as a mixture of dichloromethane (B109758) and methanol (B129727), to obtain a crude extract.

Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. For instance, partitioning between hexane (B92381) and methanol can separate nonpolar lipids from more polar compounds like diterpenoids.

Preliminary Fractionation: The resulting fractions are then subjected to a primary chromatographic separation, usually open column chromatography over silica gel. A gradient elution, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is used to separate the mixture into several less complex fractions.

Repetitive Chromatography: The fractions that show the presence of the target compound (as determined by techniques like Thin Layer Chromatography or NMR spectroscopy) are then subjected to repeated chromatographic separations. This may involve using different stationary phases or solvent systems to achieve better separation from other closely related compounds.

Final Purification: The final step in the isolation process is typically carried out using HPLC. This high-resolution technique is capable of separating compounds with very similar chemical properties, yielding the pure this compound.

The success of the isolation strategy relies on the careful selection of chromatographic conditions and the use of analytical techniques to monitor the separation process at each stage.

Data Tables

Table 1: General Chromatographic Techniques in Diterpenoid Isolation

| Chromatographic Technique | Stationary Phase | Mobile Phase Examples | Purpose in this compound Isolation (Hypothesized) |

| Column Chromatography | Silica Gel | Hexane, Ethyl Acetate, Dichloromethane, Methanol (in gradient) | Initial fractionation of the crude extract to separate major compound classes. |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water gradients | Final purification of this compound from closely related compounds. |

Table 2: Research Findings on this compound

| Aspect | Finding | Source |

| Compound Name | This compound | Rodríguez et al., 1993 nih.gov |

| Chemical Class | Diterpenoid, Dolabellane | Rodríguez et al., 1993 nih.gov |

| Natural Source | Marine Gorgonian (Eunicea laciniata) | Rodríguez et al., 1993 nih.gov |

| Geographic Origin of Source | Caribbean Sea | Rodríguez et al., 1993 nih.gov |

Biosynthesis and Metabolic Pathways of Isopalominol

Isoprenoid Pathway Precursors and Enzymes

The fundamental building blocks for the biosynthesis of all terpenoids, including Isopalominol, are isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov These five-carbon units are synthesized through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. In many organisms, these pathways are compartmentalized, with the MVA pathway typically operating in the cytosol and the MEP pathway in the plastids. nih.govrsc.org

The synthesis of the direct precursor to diterpenes, geranylgeranyl pyrophosphate (GGPP), is achieved through the sequential head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferase enzymes. Specifically, a molecule of DMAPP is condensed with three molecules of IPP. This process is catalyzed by Geranylgeranyl Diphosphate Synthase (GGPPS). nih.govresearchgate.net

The key enzymatic step that defines the dolabellane structure is the cyclization of the linear GGPP molecule. This complex transformation is catalyzed by a class of enzymes known as terpene synthases or terpene cyclases. frontiersin.orgresearchgate.net For dolabellanes, a specific type of diterpene synthase is required to form the characteristic bicyclic [9.3.0] fused ring system. redalyc.orgscielo.org.co While a native dolabellane synthase from Eunicea has not been isolated and characterized, studies on other organisms have provided insights into their function. For example, a mutated bacterial diterpene cyclase, CotB2, has been shown to produce a dolabellane skeleton. frontiersin.orgnih.gov Similarly, the enzyme TPS20 from Arabidopsis thaliana has been identified as a dolabellane-type diterpene synthase. nih.gov These enzymes catalyze the ionization of the diphosphate group from GGPP to generate a carbocation, which then undergoes a cascade of cyclization reactions to form the dolabellane core. frontiersin.orgnih.gov

Mevalonate Pathway Contributions to Dolabellane Biosynthesis

The mevalonate (MVA) pathway is a well-established route for the biosynthesis of isoprenoid precursors in a wide range of organisms, including eukaryotes and archaea. researchgate.netnajah.edu In the context of marine octocorals like Eunicea, the MVA pathway is considered a significant contributor to the production of terpenoid secondary metabolites. scielo.br This pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). frontiersin.org

The subsequent steps are catalyzed by a series of enzymes that ultimately yield IPP. A key regulatory enzyme in this pathway is HMG-CoA reductase (HMGR), which catalyzes the conversion of HMG-CoA to mevalonate. frontiersin.orgmdpi.com Following this, mevalonate is phosphorylated in two successive steps by mevalonate kinase (MVK) and phosphomevalonate kinase (PMK). researchgate.netnajah.edu The resulting mevalonate-5-diphosphate is then decarboxylated by mevalonate-5-diphosphate decarboxylase (MVD) to produce IPP. najah.edumdpi.com Finally, IPP can be reversibly isomerized to DMAPP by IPP isomerase. researchgate.net The IPP and DMAPP generated via this pathway in the coral's cells are then available for the synthesis of GGPP and subsequently, the dolabellane skeleton of this compound.

Table 1: Key Enzymes of the Mevalonate Pathway

| Enzyme | Abbreviation | Function |

| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |

| Hydroxymethylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA with acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate; a key regulatory step. frontiersin.org |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. researchgate.net |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. researchgate.net |

| Mevalonate-5-diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to yield IPP. najah.edu |

| Isopentenyl diphosphate isomerase | IDI | Interconverts IPP and DMAPP. researchgate.net |

Methylerythritol Phosphate (MEP) Pathway Role in Diterpenoid Biogenesis

The methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is another route for the biosynthesis of IPP and DMAPP. nih.govfrontiersin.org This pathway is prevalent in most bacteria, algae, and the plastids of plants. nih.govrsc.org Gorgonians like Eunicea laciniata host symbiotic dinoflagellates of the genus Symbiodinium, which possess plastids and are known to utilize the MEP pathway for isoprenoid biosynthesis. This suggests a potential role for the MEP pathway in supplying precursors for the diterpenoids found in the coral.

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS). rsc.orgfrontiersin.org The resulting 1-deoxy-D-xylulose-5-phosphate (DXP) is then converted to MEP by DXP reductoisomerase (DXR). nih.govrsc.org A series of subsequent enzymatic reactions, involving enzymes such as IspD, IspE, and IspF, lead to the formation of 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). nih.govrsc.org The final steps of the pathway are catalyzed by the iron-sulfur cluster enzymes IspG and IspH, which reduce MEcDP to ultimately yield both IPP and DMAPP. frontiersin.orgnih.gov The contribution of these precursors from the symbiotic algae to the coral's secondary metabolism is an area of ongoing research.

Table 2: Key Enzymes of the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Condenses pyruvate and glyceraldehyde-3-phosphate to form DXP. rsc.orgfrontiersin.org |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR (IspC) | Reduces and rearranges DXP to form MEP. nih.govrsc.org |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | Catalyzes the conversion of MEP to CDP-ME. |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to CDP-MEP. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to form MEcDP. nih.gov |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate synthase | IspG | Reduces MEcDP to HMBPP. frontiersin.orgnih.gov |

| 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate reductase | IspH | Reduces HMBPP to produce IPP and DMAPP. frontiersin.orgnih.gov |

Enzymatic Transformations in this compound Formation

The biosynthesis of this compound from the initial dolabellane hydrocarbon skeleton involves a series of oxidative modifications. These transformations are typically catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known for their role in the functionalization of various secondary metabolites. rsc.org While the specific enzymes responsible for the oxidation of the dolabellane precursor to this compound have not been characterized, the structure of this compound suggests at least one key hydroxylation event.

Based on the structure of this compound and related dolabellanes, a plausible biosynthetic pathway would involve the initial formation of a dolabellatriene precursor. Subsequent enzymatic reactions would then introduce the hydroxyl group at the C-2 position of the dolabellane skeleton. This type of regioselective hydroxylation is a hallmark of CYP-catalyzed reactions. researchgate.net It is also possible that other oxidative modifications, such as epoxidations and subsequent ring openings, could occur on related dolabellane intermediates, leading to a variety of structurally diverse natural products within the same organism.

Comparative Analysis of Biosynthetic Routes to Related Dolabellanes

The dolabellane family of diterpenoids encompasses a wide array of structurally diverse compounds, many of which are isolated from marine organisms like soft corals, gorgonians, and brown algae. redalyc.orgfrontiersin.org The structural variations among these related molecules arise from differences in their biosynthetic pathways, particularly in the later-stage modification reactions.

For instance, while the initial cyclization of GGPP to the core dolabellane skeleton is a common feature, the subsequent enzymatic transformations can vary significantly. In the case of this compound, the key modification is hydroxylation. In contrast, other dolabellanes from Eunicea and other marine organisms feature different functional groups, such as ketones, epoxides, and additional hydroxyl groups at various positions on the carbon skeleton. redalyc.orgscielo.org.coacs.org For example, the biosynthesis of dolabellatrienone, another dolabellane found in Eunicea, would require an oxidation of a hydroxyl group to a ketone. redalyc.org The biosynthesis of sangiangols, dolabellanes from the soft coral Anthelia sp., is proposed to involve a series of degradation and epoxide ring-opening reactions from a stolonidiol (B1245593) precursor. mdpi.comresearchgate.net

These variations in the enzymatic machinery, particularly the complement of cytochrome P450 monooxygenases and other modifying enzymes, within different organisms or even within different tissues of the same organism, lead to the production of a rich diversity of dolabellane diterpenoids. This chemical diversity likely plays a crucial role in the ecological interactions and defense mechanisms of these marine organisms.

Chemical Synthesis Strategies and Methodologies

Total Synthesis Approaches to Dolabellane Core Structures

The synthesis of the dolabellane skeleton, a fused 11- and 5-membered ring system, presents significant chemical challenges, primarily in constructing the sterically congested and conformationally flexible 11-membered ring with precise stereochemical control. Early and seminal work in this area was pioneered by chemists such as E.J. Corey and Hiroaki Miyaoka, who developed foundational strategies for assembling this complex core.

A landmark achievement was the total synthesis of dolabellatrienone by E.J. Corey's group. u-tokyo.ac.jp Their approach established a key strategy for forming the 11-membered ring via an intramolecular cyclization. The retrosynthetic analysis identified a macrocyclic lactone as a key intermediate, which could be formed through an enantioselective Ireland-Claisen rearrangement, demonstrating a powerful method for setting key stereocenters. u-tokyo.ac.jp

Later, the research group of Hiroaki Miyaoka reported the total synthesis of several dolabellane marine diterpenoids, including palominol (B1243907) and dolabellatrienone. researchgate.netacs.org Their work provided alternative and refined strategies for constructing the bicyclic core, further expanding the synthetic chemist's toolkit for tackling this class of molecules. These total syntheses confirmed the absolute structures of the natural products and provided a basis for the synthesis of other derivatives. researchgate.netredalyc.org The dolabellane framework is typically formed by establishing a bond between positions 1 and 11 of a geranylgeraniol (B1671449) pyrophosphate precursor. redalyc.org

Stereoselective and Enantioselective Synthetic Routes

Controlling the absolute and relative stereochemistry of the multiple chiral centers within the dolabellane core is a paramount challenge. Modern synthetic chemistry has risen to this challenge through the development of powerful stereoselective and enantioselective reactions.

An enantioselective total synthesis of clavirolide C, another member of the dolabellane family, highlights the application of copper-catalyzed asymmetric conjugate addition (ACA) reactions. nih.gov This key reaction was used to install a critical stereocenter early in the synthesis, with the stereochemical information then propagated through subsequent steps. The synthesis also featured a ring-closing metathesis reaction to form the 11-membered ring, showcasing the utility of this transformation in constructing large carbocycles. nih.gov

Another innovative strategy was demonstrated in the enantioselective total synthesis of isoedunol (B1248995) and β-araneosene. nih.gov This route featured several key stereocontrolling steps, including:

A diastereoselective alkylation of a chiral lactate (B86563) acetal.

A Kulinkovich ethylenation to form a cyclopropanol.

A pinacol (B44631) cyclization to construct the five-membered ring. nih.gov

These examples underscore a common theme in modern synthesis: the use of catalyst-controlled enantioselective reactions to create a single enantiomer of a key fragment, which is then elaborated into the final complex target. mdpi.comu-szeged.hursc.org

Development of Convergent and Modular Synthesis Strategies

The modular nature of these strategies is particularly valuable for producing analogs of the natural product. By modifying one of the fragments before the coupling step, chemists can efficiently generate a library of related compounds for structure-activity relationship (SAR) studies. This modularity is a cornerstone of modern drug discovery and chemical biology, allowing for the systematic exploration of how structural changes affect biological function. wikipedia.orgnih.gov

Key Reactions and Retrosynthetic Analysis in Isopalominol Analog Preparation

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. egrassbcollege.ac.inlibretexts.orgslideshare.netdeanfrancispress.com This "disconnection" approach reveals key bonds that need to be formed and suggests suitable chemical reactions for their construction in the forward, or synthetic, direction.

In the context of preparing this compound analogs, retrosynthesis highlights several key transformations that are crucial for building and modifying the dolabellane skeleton. Semi-synthesis, which involves chemically modifying an isolated natural product, has been used to create a variety of oxygenated dolabellane analogs. researchgate.netresearchgate.net

Key reactions employed in the synthesis and modification of dolabellanes include:

Ring-Closing Metathesis (RCM): As seen in the synthesis of clavirolide C, RCM is a powerful tool for forming the large 11-membered ring. nih.gov

Intramolecular Diels-Alder Reaction: This reaction has been used to form the bicyclic core in a highly stereoselective manner. researchgate.net

Allylic Oxidations and Reductions: These reactions allow for the introduction or modification of functional groups at specific positions on the dolabellane skeleton, leading to analogs with varied oxygenation patterns. researchgate.netresearchgate.net

Epoxidation and Epoxide Opening: The creation and subsequent ring-opening of epoxides is a classic strategy for introducing hydroxyl groups and other functionalities with stereochemical control. researchgate.netresearchgate.net

Coupling Reactions (e.g., Stille Coupling): These reactions are vital for convergent strategies, enabling the connection of two advanced fragments. researchgate.net

The table below summarizes some of the key reactions used in the preparation of dolabellane structures.

| Reaction | Purpose in Synthesis | Reference |

| Ireland-Claisen Rearrangement | Enantioselective formation of a key lactone intermediate. | u-tokyo.ac.jp |

| Ring-Closing Metathesis (RCM) | Formation of the 11-membered carbocyclic ring. | nih.gov |

| Cu-Catalyzed Asymmetric Conjugate Addition | Enantioselective installation of a critical stereocenter. | nih.gov |

| Pinacol Cyclization | Construction of the 5-membered ring. | nih.gov |

| Allylic Oxidation | Introduction of oxygen functionality to the core structure. | researchgate.net |

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to mimic nature's own synthetic strategy. It is hypothesized that dolabellanes are biosynthesized from the cyclization of a precursor like geranylgeranyl pyrophosphate. redalyc.org Some research efforts have explored synthetic transformations that are inspired by these proposed biosynthetic pathways.

For instance, the biogenetic relationship between different dolabellanes isolated from natural sources suggests that they arise from a common precursor through a series of oxidative and rearrangement reactions. researchgate.netacs.org Synthetic studies have explored acid-catalyzed epoxide ring-opening reactions that can lead to rearrangements of the dolabellane skeleton, mimicking potential biosynthetic steps. researchgate.net While a full biomimetic total synthesis of this compound has not been extensively detailed, the concept inspires chemists to devise novel cyclization and rearrangement reactions that could potentially assemble the core structure in a highly efficient, nature-inspired manner. acs.org

Structural Elucidation and Advanced Spectroscopic Characterization

Computational and Theoretical Chemistry in Structural Assignment

While the initial structural elucidation of Isopalominol was primarily achieved through extensive experimental spectroscopic methods, particularly 2D NMR techniques, the role of computational and theoretical chemistry is indispensable for the definitive assignment and validation of complex molecular structures within the dolabellane diterpenoid class. researchgate.netabdn.ac.uk This field employs quantum mechanics and molecular modeling to predict spectroscopic parameters and conformational energies, offering a powerful complement to experimental data. naturalproducts.netresearchgate.net For complex stereochemical arrangements like those in this compound and its congeners, computational methods are crucial for resolving ambiguities that may persist even after thorough spectroscopic analysis. abdn.ac.uk

Application in Dolabellane Diterpenoids

Research on related dolabellane diterpenoids showcases the power of these theoretical approaches. For instance, in cases of structural revision of similar compounds, Density Functional Theory (DFT) has been effectively utilized. abdn.ac.uk DFT calculations can predict ¹³C NMR chemical shifts for various possible isomers of a molecule. abdn.ac.ukmdpi.com By comparing the calculated chemical shifts with the experimental NMR data, chemists can identify the correct structure from a set of potential candidates with a high degree of confidence. abdn.ac.uk This method is particularly valuable for confirming the carbon skeleton and the precise location of functional groups.

Another significant computational tool used in the structural elucidation of newly isolated dolabellane diterpenes is the calculation of electronic circular dichroism (ECD) spectra. acs.org The absolute configuration of chiral molecules can be determined by comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible stereoisomers. mdpi.com A close match between the experimental and a calculated spectrum provides strong evidence for the absolute stereochemistry of the compound.

Furthermore, the DP4+ probability analysis is a statistical method that integrates NMR data (both ¹H and ¹³C) with computationally predicted values to assign the most probable structure, including its relative stereochemistry. acs.org This Bayesian approach has become a standard tool in modern natural product chemistry for validating proposed structures. acs.org

While no specific publications detailing the application of these computational methods directly to this compound's initial structural assignment are available, their routine use in the study of other dolabellane diterpenoids highlights their importance. acs.orgnih.gov These theoretical calculations provide a critical layer of verification, ensuring the accuracy of the assigned structure. abdn.ac.uk

Theoretical Data in Structural Analysis

The data generated from these computational methods are pivotal for structural assignment. Below are examples of the types of data tables that are constructed and analyzed in such studies.

Table 1: Illustrative Comparison of Experimental vs. DFT-Calculated ¹³C NMR Chemical Shifts for a Hypothetical Isomer of this compound.

This table demonstrates how calculated shifts for different potential structures are compared against the measured data. A lower mean absolute error (MAE) suggests a more likely correct structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Isomer A | Calculated δ (ppm) - Isomer B |

| C-1 | 148.2 | 148.5 | 152.1 |

| C-2 | 75.6 | 75.9 | 78.3 |

| C-3 | 40.1 | 40.5 | 41.2 |

| C-4 | 25.8 | 26.1 | 24.9 |

| C-5 | 124.5 | 124.8 | 125.5 |

| ... (and so on for all carbons) | ... | ... | ... |

| MAE | 0.4 | 2.8 |

Table 2: Example of DP4+ Probability Analysis Results.

This table shows how DP4+ analysis provides a clear percentage probability for each possible stereoisomer, aiding in the assignment of the correct relative stereochemistry.

| Proposed Isomer | Structure | DP4+ Probability (%) |

| Isomer 1 | (2R, 3aR, 12aS) | 99.8 |

| Isomer 2 | (2S, 3aR, 12aS) | 0.1 |

| Isomer 3 | (2R, 3aS, 12aS) | 0.1 |

| Isomer 4 | (2R, 3aR, 12aR) | <0.1 |

These computational and theoretical approaches represent the frontier in chemical structure elucidation, providing an essential framework for validating the complex molecular architectures of natural products like this compound. acs.orgx-mol.net

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Design and Synthesis of Isopalominol Analogues

The development of this compound analogues would likely involve a combination of semi-synthetic and fully synthetic approaches. Semi-synthesis, starting from the natural product isolated from its source, the Caribbean gorgonian Eunicea laciniata, would allow for the direct modification of this compound's functional groups.

Potential semi-synthetic modifications could include:

Esterification or etherification of the hydroxyl groups to explore the impact of steric bulk and electronic properties at these positions.

Oxidation of the hydroxyl groups to the corresponding ketones or aldehydes, which could then serve as handles for further functionalization.

Modification of the double bonds within the dolabellane core through reactions such as epoxidation or hydrogenation to probe the role of unsaturation.

A study on other dolabellane diterpenes demonstrated that the addition of oxygen-containing functional groups, such as alcohols and aldehydes, can be achieved through straightforward chemical transformations. acs.org For instance, allylic oxidation and epoxidation are common strategies to introduce new functionalities. researchgate.net

Table 1: Potential Semi-Synthetic Analogues of this compound

| Modification Type | Reagents/Conditions | Potential Analogue | Rationale for Synthesis |

| Acetylation | Acetic anhydride, pyridine | This compound diacetate | To investigate the role of hydroxyl groups in hydrogen bonding. |

| Oxidation | Dess-Martin periodinane | Diketo-Isopalominol | To study the impact of carbonyl functionalities on receptor binding. |

| Epoxidation | m-CPBA | This compound epoxide | To explore the influence of introducing a strained ring system. |

| Hydrogenation | H₂, Pd/C | Dihydro-Isopalominol | To assess the importance of the double bond for biological interactions. |

Total synthesis of this compound analogues, while more challenging, would offer greater flexibility in modifying the core structure of the molecule. mdpi.com

In Silico Modeling for Structure-Activity Predictions

In silico methods are powerful tools for predicting the biological activity of compounds and guiding the design of new analogues. While no specific in silico studies on this compound have been reported, several computational techniques could be applied to explore its SAR.

Quantitative Structure-Activity Relationship (QSAR) studies could be employed to build mathematical models that correlate the structural features of a series of this compound analogues with their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogues.

Molecular docking simulations could be used to predict how this compound and its analogues might bind to a specific biological target, such as an enzyme or receptor. This would provide insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are important for binding.

Pharmacophore modeling could be used to identify the essential three-dimensional arrangement of functional groups in this compound that is required for its biological activity. This information can then be used to design new analogues with improved activity.

Table 2: Application of In Silico Methods to this compound SAR

| In Silico Method | Description | Potential Application for this compound |

| QSAR | Statistical models relating chemical structure to biological activity. | Predict the activity of new this compound analogues based on their physicochemical properties. |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target. | Elucidate the binding mode of this compound analogues to a putative receptor. |

| Pharmacophore Modeling | Identifies the essential 3D features responsible for biological activity. | Guide the design of novel analogues with optimized interactions with a biological target. |

In Vitro Approaches for SAR Analysis (excluding human clinical efficacy)

In vitro assays are essential for determining the biological activity of this compound analogues and establishing SAR. A range of cell-free and cell-based assays could be utilized to evaluate the effects of these compounds on various biological processes.

For example, SAR studies on other dolabellane diterpenoids have utilized in vitro assays to assess their anti-inflammatory and antiviral properties. mdpi.comresearchgate.netnih.gov In one study, a library of natural and semi-synthetic dolabellane diterpenes was screened for activity against Zika and Chikungunya viruses. acs.org The results of these assays can be used to build a comprehensive picture of how structural modifications impact biological activity.

Table 3: In Vitro SAR Findings for Dolabellane Diterpenoids

| Structural Modification | Observed Effect on In Vitro Activity | Reference |

| Addition of oxygen-containing groups | Generally improved antiviral activity. | acs.org |

| Oxidation of the five-membered ring | Drastically reduced anti-inflammatory activity. | mdpi.com |

| Stereochemistry at C-11 | Crucial for nitric oxide inhibitory effects. | mdpi.com |

These findings from related compounds suggest that the placement and nature of oxygenated functional groups, as well as the stereochemistry of the dolabellane core, are critical determinants of biological activity.

Elucidation of Specific Structural Motifs Critical for Biological Interactions (excluding specific bioactivities)

Based on the available information for the broader class of dolabellane diterpenoids, several structural motifs of this compound are likely to be critical for its interactions with biological macromolecules.

The 5/11-fused bicyclic core of the dolabellane skeleton provides a rigid scaffold that presents functional groups in a specific three-dimensional orientation. The conformation of this ring system is likely a key determinant of how the molecule fits into a binding site.

The oxygenation pattern is also of significant importance. The position and stereochemistry of hydroxyl groups can influence a molecule's solubility and its ability to form hydrogen bonds with a biological target. As seen in other dolabellanes, modifications to these groups can lead to significant changes in biological activity. acs.orgmdpi.com

Table 4: Key Structural Motifs of the Dolabellane Skeleton and Their Potential Importance

| Structural Motif | Description | Potential Role in Biological Interactions |

| Bicyclic Core | The fused 5- and 11-membered ring system. | Provides the fundamental shape and rigidity for interaction with biological targets. |

| Hydroxyl Groups | The alcohol functionalities on the ring system. | Act as hydrogen bond donors and acceptors, influencing binding affinity and specificity. |

| Double Bonds | The sites of unsaturation within the core structure. | Can participate in hydrophobic interactions and influence the overall conformation of the molecule. |

| Stereocenters | The chiral carbons throughout the molecule. | Determine the three-dimensional arrangement of atoms, which is critical for selective biological recognition. |

Molecular and Cellular Mechanisms of Action in Preclinical Models Non Human

Investigation in Non-Human Animal Models

Currently, there are no specific studies on the effects of isolated Isopalominol in non-human animal models reported in the peer-reviewed scientific literature. Research has focused on the chemical characterization of compounds from Eunicea laciniata rather than in vivo efficacy or mechanism studies of its individual components like this compound.

In Vitro Cell-Based System Studies (excluding human-derived cells for clinical purposes)

Direct and detailed in vitro studies on this compound are scarce. However, research on related compounds and extracts from Eunicea laciniata provides some context. Dolabellane diterpenes from this soft coral were reported to exhibit weak cytotoxicity against HeLa cells. nus.edu.sg In other studies, natural dolabellanes isolated from E. laciniata showed low antiviral activity against HIV-1 and were not found to have considerable cytotoxic activity. scielo.org.coresearchgate.net

Other dolabellane diterpenoids, isolated from different marine organisms, have been evaluated for their cytotoxic effects against various non-human cell lines.

Table of In Vitro Activity for Related Dolabellane Diterpenoids (Non-Isopalominol)

| Compound(s) | Source Organism | Cell Line(s) | Observed Activity | Reference |

| Dolabellanes 4, 5, 10 | Clavularia viridis | P388 (murine leukemia) | Moderate cytotoxicity | nih.gov |

| Dolabellane 4 | Clavularia viridis | A549 (human lung carcinoma) | Moderate cytotoxicity | nih.gov |

| Dolabellane Diterpenes | Eunicea laciniata | Vero (monkey kidney) | Higher cytotoxicity compared to Acyclovir control in some cases | unal.edu.co |

It is crucial to note that these findings apply to other dolabellane compounds and not directly to this compound. Specific data for this compound's activity in these or other cell-based assays is not currently available.

Identification of Molecular Targets and Binding Interactions

The specific molecular targets of this compound have not been identified. The prediction of protein-ligand interactions is a key step in understanding a compound's mechanism, but such computational or experimental studies for this compound have not been published. researchgate.net For the broader class of terpenes, some have been shown to act by disrupting the cell membrane or inhibiting key microbial enzymes, but these are general mechanisms and have not been specifically demonstrated for this compound. preprints.org

Analysis of Intracellular Signaling Pathways Modulated by this compound

There is no available data detailing the intracellular signaling pathways modulated by this compound. Understanding how a compound affects signaling cascades, such as the MAP kinase or PI3K/Akt pathways, is fundamental to elucidating its mechanism of action. nih.govresearchgate.net While other diterpenoids have been found to influence pathways like NF-κB, no such evidence exists for this compound. researchgate.netebi.ac.uk Future research would be required to screen for this compound's effects on these and other key cellular signaling networks.

Cellular Responses and Phenotypic Changes (e.g., cell differentiation, protein expression)

Specific cellular responses and phenotypic changes induced by this compound, such as effects on cell differentiation, morphology, or the expression of specific proteins, have not been documented. A cellular response is the change in a cell's state or activity resulting from a stimulus. These responses, which can include changes in gene expression or cell behavior, are the ultimate result of a compound's interaction with its molecular targets and modulation of signaling pathways. nih.gov Given the lack of information on this compound's targets and pathways, the downstream cellular effects remain uncharacterized.

Analytical Method Development for Isopalominol Research

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of many pharmaceutical compounds. onyxipca.comresearchgate.net The development of an HPLC method for Isopalominol requires a systematic approach to optimize separation and detection.

The process begins with selecting an appropriate stationary phase, typically a C18 column for reversed-phase chromatography, which is effective for separating a wide range of compounds. sielc.comnih.gov Method development involves screening various mobile phases with different pH levels and compositions to achieve the best separation of this compound from impurities and matrix components. onyxipca.com The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile or methanol (B129727). nih.gov Both isocratic elution, where the mobile phase composition remains constant, and gradient elution, where the composition changes during the run, are evaluated. sielc.comyoutube.com Isocratic methods are often preferred for their simplicity and reproducibility in routine analysis. youtube.com

Key parameters are meticulously optimized, including the column type, mobile phase composition, flow rate, and detector settings. onyxipca.com The goal is to develop a method that is not only accurate and reliable but also efficient for the intended application. onyxipca.com For instance, a method developed for a topical cream formulation of a compound called Apomine utilized a gradient procedure to separate it from nonpolar cream components effectively. nih.gov The detection wavelength is selected by scanning a solution of this compound across the UV-visible spectrum to find the wavelength of maximum absorbance, ensuring high sensitivity. ijprajournal.com

Below is a table summarizing typical starting parameters for HPLC method development for a compound like this compound.

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of analytes. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 2.5) | Affects the retention time and selectivity of the separation. |

| Elution Mode | Isocratic or Gradient | Isocratic is simpler; gradient is used for complex samples with varied components. |

| Flow Rate | 0.8 - 1.0 mL/min | Influences analysis time, resolution, and backpressure. |

| Column Temperature | 30°C - 35°C | Affects viscosity of the mobile phase and retention characteristics. |

| Injection Volume | 1 - 10 µL | The amount of sample introduced onto the column. |

| Detector | UV-Vis Diode Array Detector (DAD) | Allows for quantification and spectral analysis for peak purity. |

| Detection Wavelength | 281 nm (Hypothetical λmax) | Wavelength at which the analyte shows maximum absorbance for best sensitivity. mdpi.com |

Gas Chromatography (GC) Applications in this compound Analysis

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. lbtu.lv For non-volatile compounds, a derivatization step is often required to make them suitable for GC analysis. mdpi.com If this compound has low volatility due to polar functional groups, derivatization (e.g., silylation) would be a necessary step to increase its volatility and thermal stability. mdpi.com

The choice of a capillary column is critical for achieving high-resolution separations of complex mixtures. vurup.sk Columns with different stationary phases, such as non-polar (e.g., DB-5) or chiral phases, can be used depending on the specific analytical goal, such as separating isomers. jmaterenvironsci.com The oven temperature is programmed to ramp up during the analysis, which allows for the separation of compounds with a wide range of boiling points. jmaterenvironsci.com

A Flame Ionization Detector (FID) is commonly used in GC for the quantification of organic compounds due to its high sensitivity and wide linear range. nih.gov The resulting chromatogram provides a characteristic fingerprint that can be used to identify the presence of specific compounds based on their retention times. lbtu.lv

The following table outlines typical parameters for a GC-FID method.

| Parameter | Typical Condition | Purpose |

| Column | Fused Silica (B1680970) Capillary (e.g., DB-5), 30 m x 0.32 mm | High-efficiency separation of volatile compounds. jmaterenvironsci.com |

| Carrier Gas | Helium or Nitrogen | Mobile phase that carries the sample through the column. jmaterenvironsci.com |

| Injector Temperature | 250°C | Ensures rapid volatilization of the sample. jmaterenvironsci.com |

| Oven Program | Start at 60°C, ramp at 3°C/min to 240°C | Separates components based on their boiling points and interaction with the stationary phase. jmaterenvironsci.com |

| Detector | Flame Ionization Detector (FID) | Provides sensitive detection for most organic compounds. nih.gov |

| Detector Temperature | 300°C | Prevents condensation of analytes as they exit the column. jmaterenvironsci.com |

Development of Coupled Chromatographic-Spectroscopic Techniques (e.g., LC-MS, GC-MS)

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool that combines the high separation efficiency of chromatography with the high sensitivity and specificity of MS detection. researchgate.net

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for the analysis of non-volatile and thermally labile compounds like many natural products. researchgate.netresearchgate.net High-resolution MS techniques like Quadrupole Time-of-Flight (QTOF) can provide accurate mass measurements, enabling the tentative identification of unknown compounds by determining their elemental composition. mdpi.com An LC-MS method was successfully developed and validated for the identification and quantification of 48 different phenolic compounds in plant residues. nih.gov In such methods, an electrospray ionization (ESI) source is commonly used to generate ions from the analytes eluting from the LC column before they enter the mass spectrometer. nih.govnih.gov

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.comnih.gov After separation on the GC column, compounds enter the MS, where they are ionized, typically by electron ionization (EI). mdpi.com The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," which can be compared against spectral libraries for confident compound identification. mdpi.com GC-MS has been effectively used to analyze intermediates in biosynthetic pathways and to identify components in essential oils. mdpi.commdpi.com

Method Validation for Research Applications (e.g., linearity, precision, accuracy)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a critical requirement for quality control and ensures the reliability and consistency of analytical data. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govnih.gov The key validation parameters include:

Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or matrix components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is typically evaluated by analyzing a series of standards at different concentrations.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within-laboratory variations, such as different days, different analysts, or different equipment.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and then analyzed.

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table shows representative data for the validation of an analytical method.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound |

| Linearity (R²) | R² ≥ 0.999 | 0.9995 |

| Range | - | 10-100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | ||

| - Repeatability | RSD ≤ 2.0% | 0.8% |

| - Intermediate Precision | RSD ≤ 2.0% | 1.2% |

| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |

| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |

Optimization of Sample Preparation Protocols for Complex Matrices

The goal of sample preparation is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances that could affect the analysis. The choice of technique depends on the physicochemical properties of this compound and the nature of the sample matrix (e.g., biological fluids, plant tissues, or pharmaceutical formulations).

For complex biological samples like plasma or tissue homogenates, a protein precipitation step might be necessary, followed by extraction. protocols.io Common extraction techniques include:

Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.

Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte from the sample, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. This is a widely used technique for cleaning up complex samples before chromatographic analysis.

For plant materials, an initial extraction using a suitable solvent, often with the aid of ultrasonication to improve efficiency, is performed. nih.gov The crude extract may then be further purified. For instance, a study on phenolic compounds from plant residues optimized an ultrasonic extraction using 70% aqueous methanol. nih.gov Lyophilization (freeze-drying) can be used to concentrate the sample by removing the solvent. protocols.io The final prepared sample is typically reconstituted in a solvent compatible with the analytical instrument, such as the HPLC mobile phase. protocols.io

Future Directions and Emerging Research Avenues

Innovations in Isopalominol Chemical Synthesis

The chemical synthesis of complex natural products like this compound presents a significant challenge to organic chemists. ontosight.ai Historically, the total synthesis of such molecules has been a multi-step, resource-intensive endeavor. ontosight.ai However, recent innovations in synthetic chemistry are paving the way for more efficient and sustainable approaches that could be applied to this compound. alliedacademies.orgimporquim.comnih.gov

One of the key areas of innovation is the development of continuous flow chemistry . alliedacademies.orginnosyn.com This technique offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. innosyn.com For a molecule with the stereochemical complexity of this compound, flow chemistry could enable the controlled formation of its intricate ring system and chiral centers. ontosight.aiinnosyn.com

Furthermore, the principles of green chemistry are increasingly influencing synthetic strategies. alliedacademies.orgimporquim.com This includes the use of environmentally benign solvents, the development of catalytic reactions that minimize waste, and the design of synthetic routes with high atom economy. alliedacademies.orgimporquim.com Future syntheses of this compound could leverage biocatalysis, employing enzymes to perform specific transformations with high selectivity, thereby reducing the reliance on hazardous reagents and protecting groups. nih.gov

The advent of photochemistry and electrochemistry in organic synthesis also presents exciting opportunities. chemicalprocessing.com These methods can activate molecules in novel ways, enabling the formation of bonds and ring structures that are challenging to construct using traditional thermal methods. chemicalprocessing.com Such innovative reactor technologies could be instrumental in developing a concise and elegant total synthesis of this compound. chemicalprocessing.com

Application of Advanced Biophysical Methods to Study Molecular Interactions

Understanding how this compound interacts with biological macromolecules is crucial to elucidating its mechanism of action. Advanced biophysical techniques offer a powerful toolkit for probing these interactions at the molecular level. bioscipublisher.comjic.ac.ukox.ac.uk

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two complementary techniques that can provide detailed information about the binding affinity, kinetics, and thermodynamics of this compound with its potential protein targets. bioscipublisher.comjic.ac.uk SPR can measure binding and dissociation rates in real-time, while ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. bioscipublisher.comjic.ac.uk

To gain insights into the structural basis of these interactions, high-resolution techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could be employed. longdom.org These methods can reveal the three-dimensional structure of this compound in complex with its binding partner, highlighting the specific amino acid residues involved in the interaction. longdom.org

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool. ox.ac.uknih.gov It can not only be used for structure elucidation but also to study the dynamics of the interaction in solution, providing information on conformational changes that may occur upon binding. ox.ac.uklongdom.orgnih.gov Techniques like saturation transfer difference (STD) NMR can identify which parts of the this compound molecule are in close contact with its receptor.

The following table summarizes some of the key biophysical techniques and the information they can provide for studying this compound's molecular interactions:

| Biophysical Technique | Information Provided | Relevance to this compound Research |

| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Quantifying the strength and speed of interaction with potential biological targets. bioscipublisher.comjic.ac.uk |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Providing a complete thermodynamic profile of the binding event. bioscipublisher.comjic.ac.uk |

| X-ray Crystallography | High-resolution 3D structure of the this compound-target complex | Visualizing the precise binding mode and key intermolecular interactions. longdom.org |

| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large protein complexes | Studying interactions with large, dynamic macromolecular assemblies. longdom.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure in solution, dynamics, identification of binding epitopes | Characterizing the interaction in a near-native environment and mapping the binding site. ox.ac.uknih.gov |

Integration of Multi-Omics Data in Biosynthetic Pathway Elucidation

The biosynthesis of terpenoids like this compound in their natural producers involves complex, multi-step enzymatic pathways. nih.govresearchgate.net Elucidating these pathways is essential for understanding how the organism produces the compound and for enabling its heterologous production in microbial hosts. The integration of multiple "omics" datasets offers a powerful strategy for this purpose. nih.govmdpi.comfrontiersin.org

A multi-omics approach typically combines genomics, transcriptomics, proteomics, and metabolomics data to build a comprehensive picture of the biological system. mdpi.comnih.gov For this compound, this would involve:

Genomics: Sequencing the genome of the source organism, the gorgonian Eunicea laciniata, to identify putative gene clusters encoding the enzymes responsible for this compound biosynthesis. bioscipublisher.comnih.gov

Transcriptomics: Analyzing the gene expression profile under different conditions to identify genes that are co-regulated with this compound production.

Proteomics: Identifying the proteins present in the organism to confirm the expression of the biosynthetic enzymes.

Metabolomics: Profiling the small molecule metabolites to detect this compound and its potential precursors and intermediates.

By integrating these datasets, researchers can correlate the presence of specific genes and enzymes with the production of this compound, allowing for the functional characterization of the biosynthetic pathway. nih.govfrontiersin.org This knowledge can then be used to engineer microorganisms like E. coli or yeast for the sustainable production of this compound, overcoming the limitations of natural sourcing. researchgate.net

Advanced Computational Chemistry for Rational Design and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and natural product research, offering the ability to predict molecular properties and guide experimental work. uni.luhokudai.ac.jpdur.ac.uk For this compound, advanced computational methods can be applied in several key areas.

Quantum mechanics (QM) calculations can be used to refine the three-dimensional structure of this compound and to predict its spectroscopic properties, aiding in its characterization. dur.ac.uk QM methods can also be employed to study the reaction mechanisms of its biosynthesis and chemical synthesis, providing insights that can guide the design of more efficient processes. vu.nl

Molecular dynamics (MD) simulations can provide a dynamic view of this compound's interactions with potential biological targets. mdpi.com These simulations can reveal how the molecule binds and unbinds from its receptor, the role of solvent molecules in the interaction, and the conformational changes that occur upon binding. This information is crucial for understanding the molecular basis of its biological activity.

Furthermore, computational approaches can be used for the rational design of novel this compound analogs with improved properties. uni.lumdpi.com By creating a virtual library of modified structures and using computational tools to predict their binding affinities and other properties, researchers can prioritize the synthesis of the most promising candidates, accelerating the drug discovery process. mdpi.com

The following table highlights some computational chemistry applications relevant to this compound research:

| Computational Method | Application | Potential Impact on this compound Research |

| Quantum Mechanics (QM) | Structure refinement, spectroscopic prediction, reaction mechanism studies. | Increased accuracy in structural characterization and guidance for synthetic and biosynthetic efforts. dur.ac.ukvu.nl |

| Molecular Dynamics (MD) Simulations | Studying the dynamics of molecular interactions, predicting binding free energies. | Deeper understanding of the mechanism of action and the factors driving binding affinity. mdpi.com |

| Molecular Docking | Predicting the binding mode of this compound to its target. | Generating hypotheses about the biological target and the key interactions involved. mdpi.com |

| Virtual Screening | Identifying potential new analogs with improved properties. | Accelerating the discovery of more potent and selective this compound derivatives. |

Exploration of New Preclinical Models for Mechanistic Studies (non-human)

To investigate the biological effects and mechanism of action of this compound in a physiological context, the use of appropriate preclinical models is essential. While traditional animal models have been the cornerstone of preclinical research, there is a growing emphasis on the development and use of more sophisticated and ethically sound non-human models. dovepress.com

For a marine natural product like this compound, initial biological screening could be performed using a variety of cell-based assays . These assays can provide a rapid assessment of its effects on cell viability, proliferation, and other cellular processes in various cell lines. nih.gov

For more in-depth mechanistic studies, the use of genetically engineered mouse models (GEMMs) or patient-derived xenograft (PDX) models could be explored, depending on the therapeutic area of interest. springer.com These models can provide a more accurate representation of human disease and allow for the evaluation of this compound's efficacy in a more relevant biological context. springer.com

Furthermore, the development of organoid and "on-a-chip" technologies offers exciting new possibilities for preclinical research. dovepress.com These three-dimensional culture systems can mimic the structure and function of human organs, providing a more physiologically relevant platform for studying the effects of compounds like this compound and reducing the reliance on animal testing. dovepress.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.